

Application Notes: Expression and Analysis of Recombinant P2X1 Receptors in HEK293 Cells

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Compound of Interest		
Compound Name:	P2X receptor-1	
Cat. No.:	B14758657	Get Quote

Introduction

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] The P2X1 receptor subtype is a homo-trimeric, non-selective cation channel prominently expressed in smooth muscle and blood platelets, playing a crucial role in processes like muscle contraction and platelet aggregation.[2][3] When activated, P2X1 receptors facilitate a rapid influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and subsequent cellular responses.[2][4]

Human Embryonic Kidney 293 (HEK293) cells are a widely used and effective heterologous expression system for studying P2X1 receptors.[1][5] Their popularity stems from their high transfection efficiency, robust protein expression, and lack of endogenous P2X receptor expression.[5] This provides a clean background for characterizing the biophysical and pharmacological properties of recombinant P2X1 receptors.[1] However, it is noteworthy that some studies have reported the presence of endogenous metabotropic P2Y receptors in HEK293 cells, which could potentially lead to functional interactions.[6][7]

These application notes provide a comprehensive overview of the expression of recombinant P2X1 receptors in HEK293 cells, including key quantitative data, signaling pathways, and detailed experimental protocols for researchers and professionals in drug development.

Data Presentation: Pharmacological and Kinetic Properties of P2X1 Receptors



The following tables summarize key quantitative data for P2X1 receptors expressed in heterologous systems, providing a baseline for experimental design and data interpretation.

Table 1: P2X1 Receptor Agonist and Antagonist Potency

Compound	Туре	Parameter	Value	Expression System	Reference
ATP	Agonist	EC50	0.7 μΜ	Xenopus oocytes	[8][9]
α,β - methylene ATP (α,β - meATP)	Agonist	EC50	~1 µM	Expression Systems	[4]
NF449	Antagonist	IC50	Varies (nM range)	HEK293 cells	[10]
TNP-ATP	Antagonist	IC50	Low nM range	Not specified	[11]

| Ip₅I | Antagonist | Not specified | Potent | Not specified |[11] |

Table 2: P2X1 Receptor Activation and Desensitization Kinetics



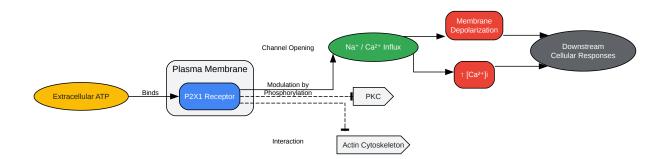
Parameter	Value	Conditions / Notes	Expression System	Reference
Activation	ATP concentration- dependent	Time to peak response is faster at higher agonist concentrations	Xenopus oocytes	[4][9]
Desensitization	Rapid	Occurs within <1 second at saturating ATP concentrations.	Xenopus oocytes	[9]
**Steady-State Desensitization (K1/2) **	3.2 ± 0.1 nM	Describes desensitization upon sustained exposure to low ATP concentrations.	Xenopus oocytes	[8][9]

| Recovery from Desensitization (τ) | 11.6 \pm 1.0 min | Monoexponential recovery time constant. | Xenopus oocytes |[8][9] |

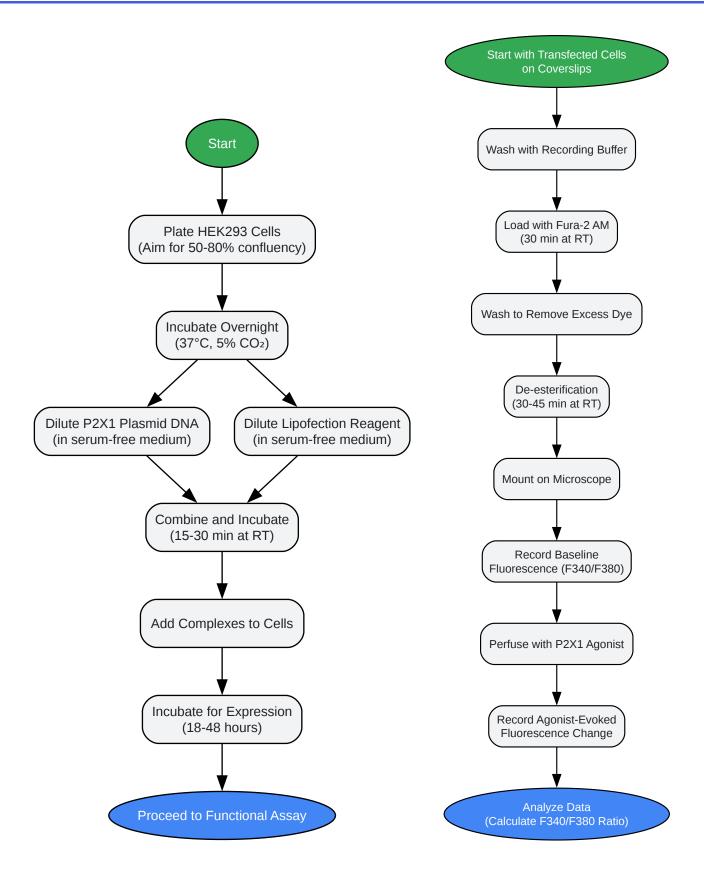
Signaling Pathways and Visualization

Activation of the P2X1 receptor by ATP initiates a cascade of intracellular events. The binding of three ATP molecules is thought to be required for channel gating.[12] This triggers a conformational change, opening a non-selective cation channel.[2] The subsequent influx of Ca²⁺ and Na⁺ ions leads to membrane depolarization and an increase in intracellular calcium concentration, which are the primary drivers for downstream cellular responses.[4] The receptor's function can be modulated by interactions with the actin cytoskeleton and by phosphorylation via Protein Kinase C (PKC).[13][14]

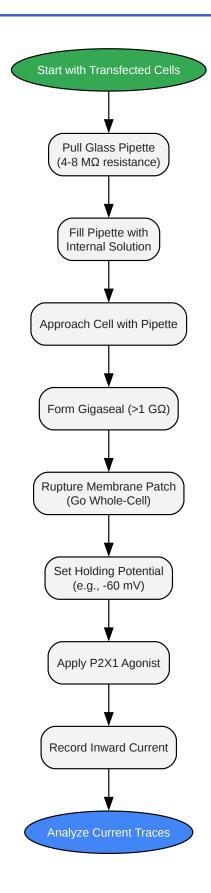












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